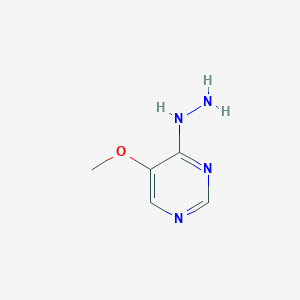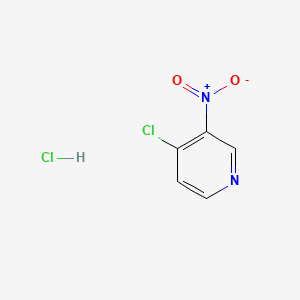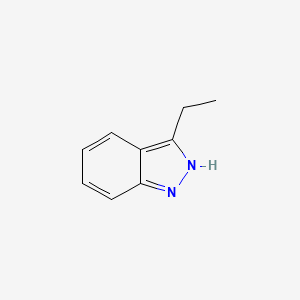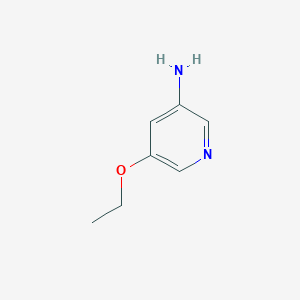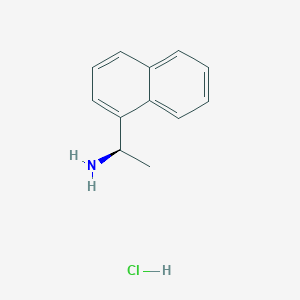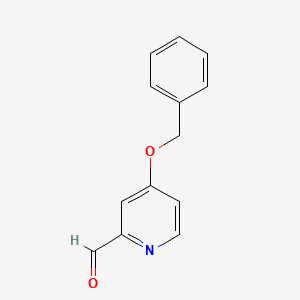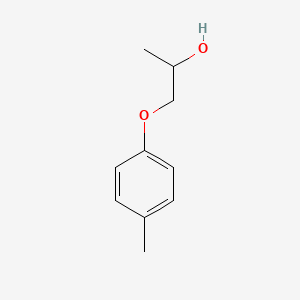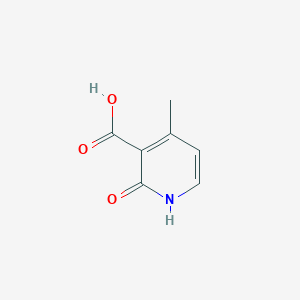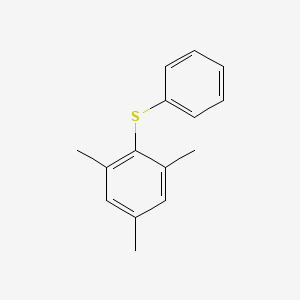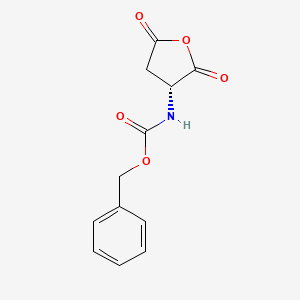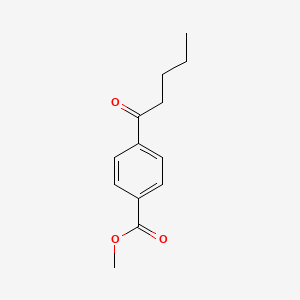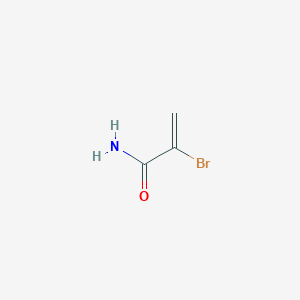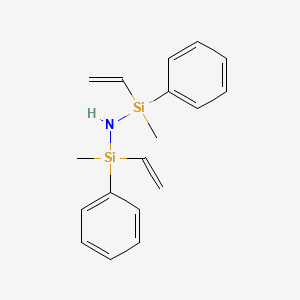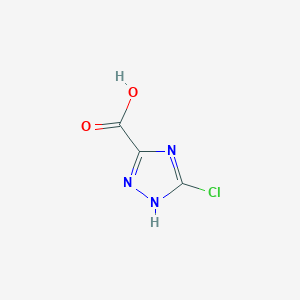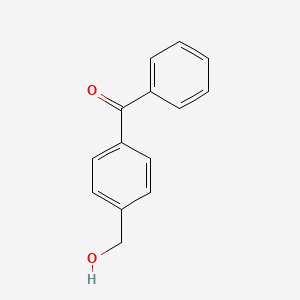
(4-(Hydroxymethyl)phenyl)(phenyl)methanone
Vue d'ensemble
Description
“(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is a chemical compound with the molecular formula C14H12O2 . It is used for chemical probe synthesis and is a trifunctional building block that contains a light-activated benzophenone, alkyne tag, and hydroxyl synthetic handle .
Molecular Structure Analysis
The molecular structure of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” is represented by the InChI code: 1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-(Hydroxymethyl)phenyl)(phenyl)methanone” include a molecular weight of 212.244 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 384.1±25.0 °C at 760 mmHg, and a flash point of 164.0±15.8 °C . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Structural Characterization : The compound (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, a derivative of (4-(Hydroxymethyl)phenyl)(phenyl)methanone, has been synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This compound crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond (Zabiulla et al., 2016).
Synthesis of Derivatives : Synthesis of various derivatives, like (4-methoxy-phenyl)-[4-(4-methoxy-phenyl)-1-(1-phenylethylideneamino)-2-thioxo-1,2-dihydro-pyrimidin-5-yl]-methanone, has been explored, providing insights into the structural aspects and potential applications of such compounds (Akkurt et al., 2003).
Biological Applications
Inhibiting TGF-beta Signaling : Derivatives like [2-(4-quinolyloxy)phenyl]methanone have shown potential in inhibiting transforming growth factor-beta (TGF-beta) signaling, suggesting therapeutic applications in diseases where TGF-beta plays a role (Shimizu et al., 2008).
Antimicrobial Activity : Compounds like 4-(hydroxyldiphenyl methyl)piperidin-1-yl)(substituted phenyl)methanone derivatives have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Ramudu et al., 2017).
Chemical Properties and Reactions
Crystal Structure and Properties : The crystal structures of various derivatives have been extensively studied, providing valuable insights into the molecular conformations and interactions, which are crucial for understanding their chemical behavior and potential applications in material science and pharmaceuticals (Zang et al., 2007).
Synthesis Methods : Studies on novel synthesis methods for compounds like 1-Hydroxycyclohexyl phenyl methanone offer insights into efficient production techniques, which can be critical for industrial-scale production and applications in various fields (Lai Hu-qin, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
[4-(hydroxymethyl)phenyl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHGHGHCDSLOBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522244 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Hydroxymethyl)phenyl)(phenyl)methanone | |
CAS RN |
81449-01-6 | |
| Record name | [4-(Hydroxymethyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


